Cas no 1934448-67-5 (methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate)

メチル2-(3-アミノ-4,4-ジメチルオキソラン-3-イル)アセタートは、有機合成において有用な中間体です。この化合物は、オキソラン環とアミノ基、エステル基を併せ持つため、多様な変換反応に適しています。特に、立体障害を有する4,4-ジメチル置換基により、選択的反応性が期待できる点が特徴です。医薬品中間体や機能性材料の合成において、構造制御が可能な骨格として注目されています。また、エステル部位の加水分解やアミノ基の誘導体化を通じて、さらに複雑な分子構造へと展開できる利点があります。

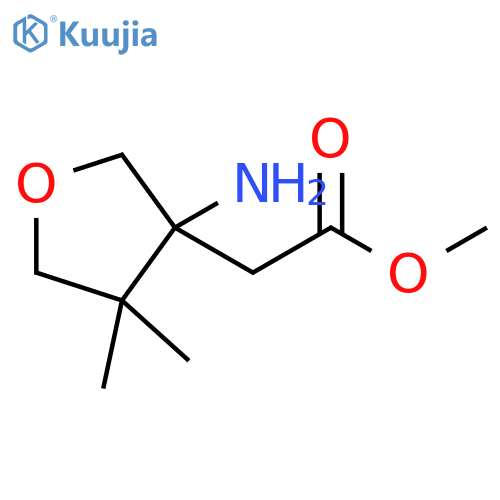

1934448-67-5 structure

商品名:methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 3-Furanacetic acid, 3-aminotetrahydro-4,4-dimethyl-, methyl ester

- methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

- Methyl2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

- EN300-1287528

- 1934448-67-5

-

- インチ: 1S/C9H17NO3/c1-8(2)5-13-6-9(8,10)4-7(11)12-3/h4-6,10H2,1-3H3

- InChIKey: VYIQHSVZUFPODZ-UHFFFAOYSA-N

- ほほえんだ: O1CC(C)(C)C(N)(CC(OC)=O)C1

計算された属性

- せいみつぶんしりょう: 187.12084340g/mol

- どういたいしつりょう: 187.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

- 密度みつど: 1.030±0.06 g/cm3(Predicted)

- ふってん: 236.3±25.0 °C(Predicted)

- 酸性度係数(pKa): 8.67±0.40(Predicted)

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1287528-500mg |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1287528-1000mg |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1287528-10000mg |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1287528-1.0g |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1287528-50mg |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1287528-5000mg |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1287528-100mg |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1287528-250mg |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1287528-2500mg |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |

1934448-67-5 | 2500mg |

$1650.0 | 2023-10-01 |

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1934448-67-5 (methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 61549-49-3(9-Decenenitrile)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量